molecular formula C24H29NO4 B1436963 3-Hydroxy Donepezil CAS No. 2097683-67-3

3-Hydroxy Donepezil

Cat. No.: B1436963
CAS No.: 2097683-67-3
M. Wt: 395.5 g/mol
InChI Key: BAUCJPGULMYPTE-UHFFFAOYSA-N
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Description

3-Hydroxy Donepezil is a compound belonging to the class of indanones. It is characterized by a 5,6-dimethoxyindan-1-one core substituted at position 2 by a (N-benzylpiperidin-4-yl)methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy Donepezil typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy Donepezil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Hydroxy Donepezil has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy Donepezil involves its role as an acetylcholinesterase inhibitor. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy Donepezil is unique due to its specific chemical structure, which allows for selective inhibition of acetylcholinesterase. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to other similar compounds .

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-3-hydroxy-5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20,23,26H,8-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUCJPGULMYPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097683-67-3
Record name 3-Hydroxy donepezil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097683673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXYDONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE6CPY2J4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy Donepezil
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3-Hydroxy Donepezil
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3-Hydroxy Donepezil
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3-Hydroxy Donepezil
Reactant of Route 5
3-Hydroxy Donepezil
Reactant of Route 6
3-Hydroxy Donepezil

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